molecular formula C8H7NO6 B3046845 3-Hydroxy-2-methoxy-4-nitrobenzoic acid CAS No. 1312609-82-7

3-Hydroxy-2-methoxy-4-nitrobenzoic acid

Cat. No. B3046845
CAS RN: 1312609-82-7
M. Wt: 213.14
InChI Key: BAHBSTAHSQFSPF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-4-nitrobenzoic acid is a derivative of benzoic acid . It has a molecular formula of C8H7NO6 .


Synthesis Analysis

The synthesis of similar compounds, such as 2-Methoxy-4-nitrobenzoic acid, has been reported to be achieved by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methoxy-4-nitrobenzoic acid can be represented by the InChI code: 1S/C8H7NO6/c1-15-7-4(8(11)12)2-3-5(6(7)10)9(13)14/h2-3,10H,1H3,(H,11,12) .


Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Scientific Research Applications

Synthesis of Novel Compounds

  • 3-Hydroxy-2-methoxy-4-nitrobenzoic acid has been utilized in the synthesis of various novel compounds, including 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which were produced through the cyclization of related alkanoic acids under Perkin reaction conditions. The properties and mechanism of these compounds have been explored using spectroscopic methods (Kowalewska & Kwiecień, 2008).

Solubility and Transfer Studies

  • In the field of molecular liquids, 3-Hydroxy-2-methoxy-4-nitrobenzoic acid related compounds have been investigated for their solubility properties. Research in this area has led to the development of Abraham model correlations to describe solute transfer into 2-methoxyethanol, a process that is essential for understanding the interactions of these compounds in various solvents (Hart et al., 2015).

Photocyclization and Antibacterial Properties

  • The compound has been utilized in photocyclization processes to produce derivatives with potential antibacterial properties. This includes the synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, revealing significant insights into the antibacterial capabilities of these compounds (Havaldar, Bhise, & Burudkar, 2004).

Complex Formation and Coordination Chemistry

  • Studies have shown that 3-Hydroxy-2-methoxy-4-nitrobenzoic acid plays a crucial role in the formation of metal complexes, particularly with rare earth metals. These complexes have been analyzed for their stability, thermodynamic properties, and potential applications in various fields like material science and coordination chemistry (Vyas & Mathur, 2009).

Encapsulation and Controlled Release

  • Research has also been conducted on the encapsulation of flavor molecules, such as vanillic acid, a derivative of 3-Hydroxy-2-methoxy-4-nitrobenzoic acid, into layered inorganic nanoparticles. This encapsulation is crucial for the controlled release of flavors in food applications (Hong, Oh, & Choy, 2008).

Peroxynitrite Scavenging Activity

  • Studies have also been conducted on the peroxynitrite scavenging activity of compounds related to 3-Hydroxy-2-methoxy-4-nitrobenzoic acid. This research is significant in understanding the antioxidant properties of these compounds (Tsuda, Kato, & Osawa, 2000).

Safety and Hazards

While specific safety and hazard information for 3-Hydroxy-2-methoxy-4-nitrobenzoic acid was not found, similar compounds like 4-Hydroxy-3-nitrobenzoic acid have hazard statements H315 - H319 - H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-2-methoxy-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-7-4(8(11)12)2-3-5(6(7)10)9(13)14/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBSTAHSQFSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281396
Record name 3-Hydroxy-2-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312609-82-7
Record name 3-Hydroxy-2-methoxy-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312609-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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